Trimethylsilyl polyphosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

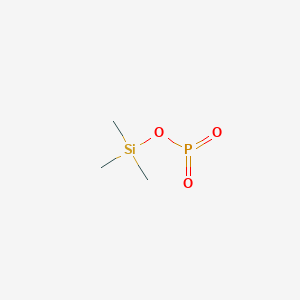

Structure

3D Structure

Properties

InChI |

InChI=1S/C3H9O3PSi/c1-8(2,3)6-7(4)5/h1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVQLWJDHYBITL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OP(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583190 | |

| Record name | PUBCHEM_16133246 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40623-46-9 | |

| Record name | PUBCHEM_16133246 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl polyphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trimethylsilyl Polyphosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of Trimethylsilyl (B98337) Polyphosphate (PPSE)

Introduction

Trimethylsilyl polyphosphate (TMSP), also known by its abbreviation PPSE (Polyphosphoric acid silyl (B83357) ester), is a versatile and powerful reagent in modern organic synthesis. It is a silylated derivative of polyphosphoric acid, exhibiting unique reactivity that makes it an effective promoter for a wide range of chemical transformations. Its utility is particularly pronounced in reactions requiring dehydration, cyclization, and rearrangement, rendering it a valuable tool for the synthesis of complex organic molecules, including heterocyclic compounds of medicinal interest. This guide provides a comprehensive overview of TMSP, including its chemical and physical properties, detailed synthesis protocols, and key applications with experimental methodologies, tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties and Specifications

This compound is a complex mixture of linear and cyclic polymers of trimethylsilyl esters of phosphoric acid. Its composition can vary depending on the method of preparation, but it is generally characterized as a viscous, colorless to yellowish oil.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | [(-P(=O)[OSi(CH3)3]O-)n] | |

| Appearance | Colorless to yellowish viscous oil | [1] |

| Density | 1.18 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.434 | |

| Solubility | Soluble in most common organic solvents. | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

While detailed spectroscopic data for the polymeric mixture of TMSP is not extensively reported due to its complex nature, the following provides an expected profile for the key functional groups present.

| Spectroscopy | Expected Chemical Shift (ppm) or Characteristic Bands |

| 31P NMR | The 31P NMR spectrum of polyphosphates typically shows broad signals in the region of -10 to -40 ppm, corresponding to terminal, middle, and branching phosphate (B84403) groups. The specific shifts for TMSP are not definitively reported in the literature reviewed. |

| 1H NMR | A sharp singlet around 0.2-0.4 ppm corresponding to the protons of the trimethylsilyl (-Si(CH3)3) groups is expected. |

| 13C NMR | A signal in the range of 0-2 ppm is expected for the carbon atoms of the trimethylsilyl groups. |

| Infrared (IR) | Strong absorptions are expected for P=O stretching (around 1250 cm-1), Si-O-P stretching (around 1050-1100 cm-1), and Si-C stretching (around 850 and 1250 cm-1). |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and a key application in the synthesis of heterocyclic compounds.

Synthesis of this compound (PPSE)

The following protocol is based on the original method reported by Imamoto and coworkers.

3.1.1. Materials and Equipment

-

Phosphorus pentoxide (P2O5)

-

Hexamethyldisiloxane (B120664) ((CH3)3SiOSi(CH3)3)

-

Anhydrous dichloromethane (B109758) (CH2Cl2) or benzene

-

Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

-

Heating mantle

-

Rotary evaporator

3.1.2. Procedure

-

To a stirred suspension of phosphorus pentoxide (1.0 equivalent) in anhydrous dichloromethane or benzene, add hexamethyldisiloxane (1.1 equivalents) under a nitrogen atmosphere.

-

Heat the mixture to reflux with vigorous stirring. The reaction mixture will gradually become a clear, viscous solution. The reaction time may vary but is typically several hours.

-

After the reaction is complete (indicated by the dissolution of all solid P2O5), cool the solution to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain this compound as a viscous oil.

-

The reagent is typically used without further purification.

Microwave-Assisted Synthesis of 2-Aryl-2-Oxazolines

This protocol is adapted from the work of Mollo and Orelli (2016) and demonstrates the utility of TMSP in the synthesis of important heterocyclic scaffolds.

3.2.1. Materials and Equipment

-

N-(2-hydroxyethyl)benzamide (or other ω-amido alcohols)

-

This compound (PPSE)

-

Microwave reactor

-

Reaction vials suitable for microwave synthesis

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

3.2.2. Procedure

-

In a microwave reaction vial, place the N-(2-hydroxyethyl)benzamide (1.0 mmol) and this compound (approximately 2-3 equivalents, often measured by volume or weight based on the scale of the reaction).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes). The optimal conditions may vary depending on the substrate.

-

After the reaction is complete, cool the vial to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-2-oxazoline.

3.2.3. Representative Yields

The following table summarizes the yields for the synthesis of various 2-aryl-2-oxazolines using the microwave-assisted, TMSP-promoted cyclization of the corresponding N-(2-hydroxyethyl)amides, as reported by Mollo and Orelli (2016).

| Substrate (N-(2-hydroxyethyl)amide) | Product (2-Aryl-2-oxazoline) | Yield (%) |

| N-(2-hydroxyethyl)benzamide | 2-Phenyl-2-oxazoline | 95 |

| N-(2-hydroxyethyl)-4-methylbenzamide | 2-(p-Tolyl)-2-oxazoline | 92 |

| N-(2-hydroxyethyl)-4-methoxybenzamide | 2-(4-Methoxyphenyl)-2-oxazoline | 85 |

| N-(2-hydroxyethyl)-4-chlorobenzamide | 2-(4-Chlorophenyl)-2-oxazoline | 88 |

| N-(2-hydroxyethyl)-4-nitrobenzamide | 2-(4-Nitrophenyl)-2-oxazoline | 75 |

Mandatory Visualizations

Experimental Workflow: Synthesis of 2-Aryl-2-Oxazolines using TMSP

Caption: Workflow for the synthesis of 2-aryl-2-oxazolines.

Proposed Mechanism of TMSP-Mediated Cyclization

The precise mechanism of TMSP-mediated reactions can be complex, but a plausible pathway for the cyclization of ω-amido alcohols involves the activation of the amide and/or hydroxyl groups.

References

An In-depth Technical Guide to Trimethylsilyl Polyphosphate (PPSE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of trimethylsilyl (B98337) polyphosphate (PPSE), a versatile and powerful reagent in modern organic synthesis.

Core Concepts: Structure and Properties

Trimethylsilyl polyphosphate (PPSE) is a complex mixture of linear and cyclic polyphosphoric acid trimethylsilyl esters. It is a viscous, colorless to pale yellow liquid that is soluble in many common organic solvents, making it a convenient reagent for a wide range of chemical transformations.[1] The polymeric backbone consists of repeating phosphate (B84403) units, with trimethylsilyl groups attached to the oxygen atoms. This unique structure confers its characteristic reactivity.

The general chemical formula for the linear components of this compound is {-P(=O)[OSi(CH3)3]O-}n.[2] The composition of PPSE is a mixture of various linear and cyclic structures.

A visual representation of the general structure of a linear this compound chain is provided below:

References

The Emergence and Utility of Trimethylsilyl Polyphosphate (PPSE) in Organic Synthesis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, history, and application of Trimethylsilyl Polyphosphate (PPSE), a versatile reagent in organic synthesis.

This whitepaper provides an in-depth exploration of this compound (PPSE), from its initial discovery to its contemporary applications, with a particular focus on its role in the synthesis of heterocyclic compounds. This document aims to be a core resource, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its use in research and development.

Discovery and Historical Context

This compound (PPSE) is a powerful and versatile reagent in organic synthesis, first introduced to the scientific community in 1981 by Professor Tsuneo Imamoto and his colleagues.[1] Initially developed as a mild and effective reagent for the Beckmann rearrangement, its utility has since expanded to a variety of chemical transformations.

The seminal 1984 paper by Imamoto et al., published in The Journal of Organic Chemistry, provided a detailed account of the preparation and synthetic utility of PPSE.[2][3] This publication laid the groundwork for future explorations of PPSE's reactivity, highlighting its advantages as an aprotic and organic-soluble polyphosphate reagent.[2]

Synthesis of PPSE Reagent

The standard and most widely used method for the preparation of PPSE involves the reaction of phosphorus pentoxide (P₂O₅) with hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃).[2]

Experimental Protocol: Preparation of this compound (PPSE)

Materials:

-

Phosphorus pentoxide (P₄O₁₀)

-

Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) or benzene

Procedure: [2]

-

A suspension of phosphorus pentoxide in a suitable anhydrous solvent (dichloromethane or benzene) is prepared in a flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen).

-

Hexamethyldisiloxane is added to the suspension.

-

The mixture is heated to reflux with vigorous stirring. The reaction is typically complete when the phosphorus pentoxide has completely dissolved, resulting in a clear or slightly yellowish, viscous solution.

-

The solvent can be removed under reduced pressure to yield PPSE as a viscous oil, which can be stored under an inert atmosphere.

Application in the Synthesis of 4(3H)-Quinazolinones

A significant application of PPSE is in the synthesis of 4(3H)-quinazolinones, a class of heterocyclic compounds with a wide range of biological activities. PPSE promotes the efficient condensation of methyl anthranilates with secondary amides to yield the desired quinazolinone products in good to excellent yields.[4][5]

Experimental Protocol: PPSE-Promoted Synthesis of 4(3H)-Quinazolinones

Materials: [5]

-

Methyl anthranilate derivative

-

Secondary amide

-

This compound (PPSE)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure: [5]

-

To a solution of the methyl anthranilate and the secondary amide in an anhydrous solvent under an inert atmosphere, add PPSE.

-

The reaction mixture is heated at a specified temperature (e.g., reflux) for a designated period.

-

Upon completion of the reaction (monitored by TLC or other suitable methods), the mixture is cooled to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure 4(3H)-quinazolinone.

Quantitative Data

The PPSE-promoted synthesis of 4(3H)-quinazolinones demonstrates broad substrate scope and functional group tolerance, providing good to excellent yields. A summary of representative yields is presented in the table below.

| Entry | Amide (R¹-CO-NR²) | Methyl Anthranilate (R³) | Product | Yield (%)[5] |

| 1 | N-Methylformamide | Methyl anthranilate | 3-Methyl-4(3H)-quinazolinone | 85 |

| 2 | N-Methylacetamide | Methyl anthranilate | 2,3-Dimethyl-4(3H)-quinazolinone | 92 |

| 3 | N-Phenylacetamide | Methyl anthranilate | 3-Phenyl-2-methyl-4(3H)-quinazolinone | 88 |

| 4 | N-Methylbenzamide | Methyl anthranilate | 3-Methyl-2-phenyl-4(3H)-quinazolinone | 95 |

| 5 | N,N-Dimethylformamide | Methyl anthranilate | 3-Methyl-4(3H)-quinazolinone | 75 |

| 6 | Pyrrolidin-2-one | Methyl anthranilate | Product 1f | 82 |

| 7 | N-Methylformamide | Methyl 5-bromoanthranilate | 6-Bromo-3-methyl-4(3H)-quinazolinone | 80 |

| 8 | N-Methylacetamide | Methyl 5-chloroanthranilate | 6-Chloro-2,3-dimethyl-4(3H)-quinazolinone | 90 |

Reaction Mechanism

The proposed mechanism for the PPSE-promoted synthesis of 4(3H)-quinazolinones involves several key steps, as illustrated below.[4]

The reaction is initiated by the activation of the secondary amide by PPSE, making the carbonyl carbon more electrophilic. Nucleophilic attack by the amino group of the methyl anthranilate onto the activated amide forms a tetrahedral intermediate. Subsequent elimination and intramolecular cyclization, followed by dehydration, afford the final 4(3H)-quinazolinone product.

Conclusion

This compound (PPSE) has established itself as a valuable reagent in organic synthesis since its discovery. Its ease of preparation, mild reaction conditions, and high efficiency make it an attractive choice for various chemical transformations. The successful application of PPSE in the synthesis of biologically relevant 4(3H)-quinazolinones underscores its potential in medicinal chemistry and drug discovery. This guide provides the essential technical information for researchers to effectively utilize PPSE in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis of Trimethylsilyl Polyphosphate from Phosphorus Pentoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethylsilyl (B98337) polyphosphate (TMSPP), a versatile and powerful reagent in modern organic synthesis. The document details the reaction of phosphorus pentoxide (P₂O₅) with hexamethyldisiloxane (B120664) (HMDS), presenting experimental protocols, quantitative data, and visual representations of the underlying chemical processes and workflows.

Introduction

Trimethylsilyl polyphosphate, often abbreviated as PPSE (polyphosphoric acid trimethylsilyl ester), has emerged as a significant reagent, particularly valued for its ability to facilitate a wide range of chemical transformations. First synthesized by Imamoto and coworkers in 1981, this reagent is essentially an aprotic and organic solvent-soluble form of polyphosphoric acid.[1][2] Its utility stems from its strong dehydrating power and its capacity to activate various functional groups, enabling reactions such as aldol-type condensations, Beckmann rearrangements, and intramolecular Friedel-Crafts acylations.[2][3]

The synthesis of TMSPP from the direct reaction of phosphorus pentoxide and hexamethyldisiloxane offers a convenient route to this valuable reagent.[3] This guide will provide the necessary details for its preparation and characterization, aimed at professionals in research and development who may utilize TMSPP in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Reaction Overview and Mechanism

The synthesis of this compound involves the reaction of phosphorus pentoxide (P₄O₁₀, the common form of P₂O₅) with hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃).[4] This process is typically conducted by heating the reactants in an inert organic solvent. The reaction proceeds via the cleavage of the Si-O-Si bond in hexamethyldisiloxane and the subsequent silylation of the polyphosphoric acid network. The resulting product is a mixture of cyclic and linear polyphosphates with trimethylsilyl ester groups.[1]

While the detailed mechanism is complex, it is understood to involve the nucleophilic attack of the oxygen atom of hexamethyldisiloxane on the electrophilic phosphorus centers of phosphorus pentoxide. This leads to the formation of silylated phosphate (B84403) esters and the breaking of P-O-P bonds within the P₄O₁₀ cage structure.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Reactant and Reaction Parameters

| Parameter | Value/Range | Notes |

| Reactants | Phosphorus Pentoxide (P₂O₅), Hexamethyldisiloxane (HMDS) | |

| Stoichiometry (P₂O₅ : HMDS) | Varies, often with excess HMDS | The ratio influences the degree of silylation and the viscosity of the product. |

| Solvent | Dichloromethane (B109758), Benzene, Chloroform, Toluene | Anhydrous conditions are crucial. |

| Temperature | Reflux temperature of the chosen solvent | Typically in the range of 40-110 °C.[6] |

| Reaction Time | 2 - 4 hours, or until the P₂O₅ is fully dissolved | Can be left overnight for complete reaction.[7] |

| Yield | 70 - 90% | Yields are typically high for this reaction.[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to light yellow viscous oil | [2][3] |

| Density | 1.18 g/mL at 25 °C | [3][8][9] |

| Refractive Index (n²⁰/D) | 1.434 | [3][8][9] |

| Solubility | Soluble in various organic solvents (e.g., CH₂Cl₂, CHCl₃, Benzene) | [1][2] |

| Storage Temperature | 2-8°C | [8][9] |

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials and Equipment

-

Reactants:

-

Phosphorus pentoxide (P₂O₅), finely powdered

-

Hexamethyldisiloxane (HMDS), freshly distilled

-

-

Solvent:

-

Anhydrous dichloromethane (or other suitable inert solvent)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard glassware for workup

-

Synthesis Procedure

-

Setup: Assemble the three-necked round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a drying tube), and a stopper. The third neck can be used for the introduction of reactants and to maintain an inert atmosphere. Ensure all glassware is thoroughly dried before use.

-

Inert Atmosphere: Purge the reaction vessel with a slow stream of dry nitrogen or argon.

-

Charging the Flask: Under a positive pressure of the inert gas, add finely powdered phosphorus pentoxide to the flask.

-

Addition of Solvent and HMDS: Add the anhydrous solvent (e.g., dichloromethane) to the flask, followed by the hexamethyldisiloxane. The order of addition can be varied, but it is often convenient to suspend the P₂O₅ in the solvent before adding the HMDS.

-

Reaction: With gentle stirring, heat the mixture to reflux using a heating mantle. The reaction is typically continued until all of the phosphorus pentoxide has dissolved, which may take several hours.[1] The resulting solution should be clear and colorless or slightly yellowish.[1]

-

Workup: Once the reaction is complete, the solution of this compound in the solvent can often be used directly for subsequent synthetic applications. If the neat reagent is required, the solvent can be removed under reduced pressure. This will yield a viscous oil.[1]

Note on Safety: Phosphorus pentoxide is a highly corrosive and hygroscopic substance that reacts violently with water.[10] Hexamethyldisiloxane is flammable. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Visualizations

The following diagrams illustrate the key aspects of the synthesis of this compound.

Chemical Reaction Pathway

Caption: Synthesis of TMSPP from P₂O₅ and HMDS.

Experimental Workflow

Caption: Step-by-step workflow for TMSPP synthesis.

Influence of Reaction Parameters

Caption: Relationship between reaction conditions and product attributes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 40623-46-9 [smolecule.com]

- 4. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]

- 5. organic chemistry - Mechanism of carboxylic acid and amide dehydration with phosphorus pentoxide - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Polyphosphoric acid trimethylsilyl ester, PPSE [chembk.com]

- 9. 三甲基硅多磷酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 10. Phosphorus pentoxide - Sciencemadness Wiki [sciencemadness.org]

Theoretical Underpinnings of Trimethylsilyl Polyphosphate Reactivity: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl (B98337) polyphosphate (PPSE or TMSPP) has emerged as a versatile and powerful reagent in modern organic synthesis. Its utility primarily lies in its capacity to act as a potent dehydrating agent, facilitating a wide range of transformations including condensations, cyclizations, and rearrangements. This technical guide provides an in-depth exploration of the theoretical principles governing TMSPP's reactivity, supported by available mechanistic insights and detailed experimental protocols for key applications. The content herein is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of TMSPP's mode of action, enabling its effective application in the synthesis of complex organic molecules and pharmaceutical intermediates.

Core Principles of Trimethylsilyl Polyphosphate Reactivity

The reactivity of this compound is fundamentally derived from the synergistic interplay between the polyphosphate backbone and the labile trimethylsilyl (TMS) groups. The polyphosphate chain serves as a powerful oxophile, readily sequestering hydroxyl groups from substrates or water molecules generated during condensation reactions. This process is effectively irreversible, driving reaction equilibria toward the desired dehydrated products.

The mechanism of dehydration typically involves the initial activation of a substrate's hydroxyl group through phosphorylation. The hydroxyl group attacks a phosphorus atom within the TMSPP chain, leading to the formation of a phosphate (B84403) ester intermediate and the concomitant release of trimethylsilanol. This intermediate is highly activated and susceptible to subsequent intramolecular or intermolecular reactions, ultimately leading to the formation of the final product with the elimination of a phosphate moiety.

Theoretical Studies: An Analogical Approach

Direct computational studies detailing the reaction mechanisms and energy profiles of TMSPP-mediated transformations are not extensively available in the public domain. However, insights into its reactivity can be gleaned from theoretical investigations of analogous phosphorus-based dehydrating agents, such as propylphosphonic anhydride (B1165640) (T3P®).

Density Functional Theory (DFT) calculations on related systems suggest that the activation of carbonyl and hydroxyl groups by polyphosphoric acid derivatives proceeds through low-energy transition states. The high oxophilicity of the phosphorus centers and the stability of the resulting phosphate byproducts are key thermodynamic driving forces. It is postulated that TMSPP operates via similar low-energy pathways, facilitating reactions under mild conditions.

Plausible Mechanistic Pathways

Based on experimental observations and theoretical understanding of related reagents, several key mechanistic pathways for TMSPP reactivity can be proposed:

-

Activation of Carboxylic Acids: Carboxylic acids are activated by TMSPP to form highly reactive mixed phosphoric anhydrides. These intermediates are excellent acylating agents for amines and alcohols, leading to the formation of amides and esters, respectively. The reaction is driven by the formation of stable phosphate byproducts.

-

Dehydration of Amides to Nitriles: Primary amides are readily dehydrated by TMSPP to the corresponding nitriles. The proposed mechanism involves the O-phosphorylation of the amide to form an imidoyl phosphate intermediate, which then undergoes elimination of a phosphate group to yield the nitrile.

-

Promotion of Rearrangement Reactions: TMSPP is an effective promoter for various rearrangement reactions, including the Beckmann and pinacol (B44631) rearrangements. In these transformations, TMSPP facilitates the departure of a hydroxyl group by converting it into a good leaving group (a phosphate ester), thereby promoting the formation of a carbocationic intermediate that subsequently rearranges.

Data Presentation: Quantitative Insights (Analogical)

While specific quantitative data for TMSPP-mediated reactions from theoretical studies are scarce, the following table presents hypothetical activation energies (ΔG‡) and reaction energies (ΔE) for key reaction types, based on values reported for analogous phosphorus-based dehydrating agents in computational studies. These values are intended to provide a qualitative understanding of the energetic favorability of these transformations.

| Reaction Type | Substrate | Product | Plausible Intermediate | Hypothetical ΔG‡ (kcal/mol) | Hypothetical ΔE (kcal/mol) |

| Amide Formation | Carboxylic Acid + Amine | Amide | Mixed Phosphoric Anhydride | 15 - 25 | -10 to -20 |

| Nitrile Formation | Primary Amide | Nitrile | Imidoyl Phosphate | 20 - 30 | -5 to -15 |

| Beckmann Rearrangement | Ketoxime | Amide | Oxime Phosphate Ester | 10 - 20 | -20 to -30 |

| Pinacol Rearrangement | 1,2-Diol | Ketone | Pinacol Phosphate Ester | 15 - 25 | -25 to -35 |

Note: These values are illustrative and derived from computational studies on analogous systems. Actual values for TMSPP-mediated reactions may vary.

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations utilizing this compound.

Synthesis of 4(3H)-Quinazolinones from Methyl Anthranilate

This protocol describes a general procedure for the synthesis of 4(3H)-quinazolinones, a heterocyclic scaffold with significant biological activity, using TMSPP as a promoter.[1]

Procedure:

-

To a solution of methyl anthranilate (1.0 mmol) and a secondary amide (1.2 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, 5 mL) is added this compound (TMSPP) (approximately 1.5 g per mmol of anthranilate).

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for a period of 2-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4(3H)-quinazolinone.

Beckmann Rearrangement of Ketoximes

TMSPP facilitates the Beckmann rearrangement of ketoximes to the corresponding amides under mild conditions.

Procedure:

-

A solution of the ketoxime (1.0 mmol) in a dry, aprotic solvent such as dichloromethane (B109758) or acetonitrile (B52724) (10 mL) is prepared.

-

This compound (TMSPP) (approximately 2.0 g per mmol of oxime) is added to the solution at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for 1-4 hours, with reaction progress monitored by TLC.

-

Once the starting material is consumed, the reaction is carefully quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted into an organic solvent, and the combined organic extracts are washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

-

The resulting crude amide can be purified by recrystallization or column chromatography.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows involving this compound.

Caption: TMSPP-mediated amide formation from a carboxylic acid and an amine.

Caption: Dehydration of a primary amide to a nitrile using TMSPP.

Caption: Experimental workflow for the synthesis of 4(3H)-quinazolinones using TMSPP.

Conclusion

This compound is a highly effective and versatile reagent for a variety of synthetic transformations that proceed via dehydration or the activation of hydroxyl groups. While detailed theoretical studies on its reactivity are still emerging, a strong mechanistic understanding can be inferred from its known chemical behavior and through analogy to related phosphorus-based reagents. The experimental protocols provided herein offer a practical starting point for researchers looking to employ TMSPP in their synthetic endeavors. Future computational and experimental work will undoubtedly continue to expand the scope and understanding of this powerful synthetic tool, further solidifying its place in the arsenal (B13267) of the modern organic chemist.

References

An In-depth Technical Guide to the Safe Handling of Trimethylsilyl Polyphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for trimethylsilyl (B98337) polyphosphate (CAS No. 40623-46-9), a versatile reagent utilized in organic synthesis. The following sections detail its physical and chemical properties, associated hazards, and recommended safety protocols to ensure its safe handling and use in a laboratory setting.

Section 1: Chemical and Physical Properties

Trimethylsilyl polyphosphate is a colorless to light yellow, viscous, and odorless liquid.[1][2][3] It is characterized by its low viscosity and surface tension.[1][2] Key quantitative physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 40623-46-9 | [4][5] |

| Molecular Formula | {-P(=O)[OSi(CH3)3]O-}n | [4] |

| Density | 1 g/mL at 25 °C | [4][6] |

| Refractive Index | n20/D 1.434 | [4][7] |

| Flash Point | 4 °C (39.2 °F) - closed cup | [7] |

| Storage Temperature | 2-8°C | [4][5][7] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial for all personnel handling this chemical to be thoroughly familiar with its potential hazards.

GHS Classification:

| Hazard Class | Category |

| Flammable liquids | 2 |

| Skin irritation | 2 |

| Serious eye irritation | 2 |

| Specific target organ toxicity – single exposure | 3 (Respiratory system) |

Hazard Statements:

-

H225: Highly flammable liquid and vapour.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.

GHS Pictograms:

Section 3: Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to mitigate the risks associated with its hazardous properties.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[1][2][8]

-

Hand Protection: Use impervious gloves such as neoprene or nitrile rubber.[1][2][8]

-

Skin and Body Protection: Wear flame-retardant antistatic protective clothing.

-

Respiratory Protection: A respirator is required when vapours or aerosols are generated. Use a respirator with a type ABEK (EN14387) filter.[6][7]

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[9]

-

Keep the container tightly closed in a dry and well-ventilated place.[9]

-

Ground/bond container and receiving equipment to prevent static discharge.[9]

-

Use only non-sparking tools.

-

Avoid inhalation of vapour or mist.[9]

Section 4: First Aid and Emergency Procedures

In the event of exposure or an emergency, immediate and appropriate action is critical.

First Aid Measures:

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9][10] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Consult a physician.[8][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[9][10] |

| Ingestion | Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.[10] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam. Water spray, foam, and carbon dioxide are also suitable.[8]

-

Unsuitable Extinguishing Media: Do not use straight streams of water.[8]

-

Specific Hazards: Vapours are heavier than air and may spread along floors, forming explosive mixtures with air at ambient temperatures. Pay attention to flashback.

Section 5: Experimental Protocols and Workflow

While detailed experimental protocols for toxicological studies of this compound are not publicly available, a general workflow for assessing the safety of a chemical substance is presented below. This diagram illustrates the logical progression from initial characterization to comprehensive risk assessment.

Section 6: Toxicological and Ecological Information

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. There is no data available on its ecotoxicity, bioaccumulation, or mobility in soil. It is not identified as a probable, possible, or confirmed human carcinogen by IARC.

Section 7: Transportation Information

This compound is regulated for transport due to its flammable nature.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| IATA-DGR | UN 1993 | Flammable liquid, n.o.s. (this compound) | 3 | II |

| IMDG-Code | UN 1993 | FLAMMABLE LIQUID, N.O.S. (this compound) | 3 | II |

| 49 CFR (Road) | UN 1993 | Flammable liquids, n.o.s. (this compound) | 3 | II |

Source:

This guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use and ensure that all personnel are trained in the proper handling of this hazardous chemical.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. Buy this compound | 40623-46-9 [smolecule.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | CAS#:40623-46-9 | Chemsrc [chemsrc.com]

- 7. 三甲基硅多磷酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 8. gelest.com [gelest.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mechanism of Action of Trimethylsilyl Polyphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl (B98337) polyphosphate (PPs), also known as polyphosphoric acid trimethylsilyl ester (PPSE), is a versatile and powerful reagent in organic synthesis. Its utility stems from its strong dehydrating capabilities and its function as a Lewis acid-type catalyst. This technical guide provides a comprehensive overview of the mechanism of action of PPs in several key organic transformations, including aldol-type reactions, Beckmann rearrangements, intramolecular Friedel-Crafts reactions, and amide bond formation. This document details the preparation of PPs, its physicochemical properties, and provides experimental protocols for its application. Furthermore, it includes mechanistic pathways and experimental workflows visualized using Graphviz to facilitate a deeper understanding of its reactive nature.

Introduction

Trimethylsilyl polyphosphate is a polymeric silyl (B83357) ester of polyphosphoric acid. First reported as a valuable synthetic reagent in the early 1980s, it has since been employed in a wide array of organic reactions.[1] Its unique reactivity is attributed to the presence of both silyl and polyphosphate moieties, which allows it to act as a potent oxygen-activating agent.[2] PPs is a non-crystalline, viscous liquid that is soluble in many common organic solvents, making it a convenient reagent for homogeneous reactions.[1]

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to yellowish viscous liquid | |

| Molecular Formula | [(-P(=O)[OSi(CH3)3]O-)]n | |

| CAS Number | 40623-46-9 | |

| Density | 1.18 g/mL at 25 °C | |

| Refractive Index | n20/D 1.434 | |

| Storage Temperature | 2-8 °C |

Synthesis of this compound

This compound is typically prepared by the reaction of phosphorus pentoxide (P4O10) with hexamethyldisiloxane (B120664) ((CH3)3SiOSi(CH3)3).[3] The reaction results in the formation of a mixture of cyclic and linear polyphosphate structures, with tetramers being the predominant species.

Experimental Protocol: Preparation of this compound [3]

-

To a stirred suspension of phosphorus pentoxide in a suitable inert solvent (e.g., dichloromethane), add hexamethyldisiloxane dropwise under an inert atmosphere (e.g., argon or nitrogen).

-

After the addition is complete, heat the reaction mixture to reflux.

-

Continue refluxing until the phosphorus pentoxide has completely dissolved, resulting in a clear, viscous solution.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield this compound as a viscous oil.

Note: The exact stoichiometry and reaction times may vary depending on the desired consistency and reactivity of the PPs. It is crucial to perform the reaction under anhydrous conditions to prevent hydrolysis of the reagent.

Diagram 1: Synthesis of this compound

References

An In-depth Technical Guide to the Early Applications of Trimethylsilyl Polyphosphate (PPSE) in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl polyphosphate (PPSE), also known as polyphosphoric acid trimethylsilylester, emerged as a versatile and effective reagent in organic synthesis in the 1980s.[1][2][3] It is a powerful dehydrating agent and a Lewis acid catalyst, often used to promote a variety of condensation and rearrangement reactions under relatively mild conditions.[1][2] This technical guide provides a comprehensive overview of the early applications of PPSE in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms.

Core Applications and Experimental Data

PPSE has been instrumental in a range of organic transformations, including the Beckmann rearrangement, Fischer indole (B1671886) synthesis, and the synthesis of various heterocyclic compounds. The following sections summarize key applications with quantitative data presented for easy comparison.

Carbonyl Group Transformations

PPSE has been widely employed for various transformations involving the carbonyl group.

Table 1: PPSE-mediated Carbonyl Condensation Reactions

| Reactants | Product | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetophenone, Hydroxylamine hydrochloride | Acetanilide | Dichloroethane | 80 | 95 | [2] |

| Cyclohexanone, Hydroxylamine hydrochloride | ε-Caprolactam | Dichloroethane | 80 | 92 | [2] |

| Phenylhydrazine, Acetophenone | 2-Phenylindole | Dichloroethane | 80 | 85 | [2] |

| Indole, Benzaldehyde | Bis(indolyl)methane | Dichloroethane | 25 | 90 | [2] |

Rearrangement Reactions

PPSE is a highly effective reagent for promoting various rearrangement reactions, often providing high yields under mild conditions.

Table 2: PPSE-promoted Rearrangement Reactions

| Substrate | Product | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzophenone oxime | Benzamide | Dichloroethane | 80 | 98 | [2] |

| Benzopinacol | Benzopinacolone | Dichloroethane | 80 | 95 | [2][3] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the tables above.

General Procedure for Beckmann Rearrangement of Oximes

To a solution of the oxime (1.0 mmol) in 1,2-dichloroethane (B1671644) (10 mL), PPSE (1.5 g) is added. The mixture is stirred at 80°C for the appropriate time as monitored by TLC. After completion of the reaction, the mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate (20 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (B109758) (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the corresponding amide.

General Procedure for Pinacol (B44631) Rearrangement

A mixture of the pinacol (1.0 mmol) and PPSE (1.5 g) in 1,2-dichloroethane (10 mL) is heated at 80°C until the starting material is completely consumed as indicated by TLC analysis. The reaction mixture is then cooled and poured into a saturated aqueous solution of sodium bicarbonate (20 mL). The product is extracted with dichloromethane (3 x 20 mL). The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The residue is purified by recrystallization or column chromatography to give the desired pinacolone.[3]

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed mechanisms for some of the key reactions promoted by PPSE.

Caption: Proposed mechanism for the PPSE-promoted Beckmann rearrangement.

References

Trimethylsilyl Polyphosphate: A Comprehensive Technical Guide to its Application as a Lewis Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylsilyl (B98337) polyphosphate (TMSPP), also known as polyphosphoric acid trimethylsilyl ester (PPSE), has emerged as a versatile and effective aprotic Lewis acid catalyst in modern organic synthesis. Its unique properties, including high dehydrating power and solubility in organic solvents, enable a wide range of chemical transformations under mild conditions. This technical guide provides an in-depth overview of TMSPP's core applications, featuring detailed experimental protocols, quantitative data for key reactions, and mechanistic insights visualized through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the adoption and optimization of TMSPP-catalyzed methodologies.

Introduction to Trimethylsilyl Polyphosphate (TMSPP)

First reported by Imamoto and coworkers, this compound is a mild, aprotic dehydrating agent of the Lewis acid type.[1][2] It is typically prepared from the reaction of phosphorus pentoxide (P₂O₅) with hexamethyldisiloxane (B120664) (HMDSO).[3] The resulting reagent is a viscous oil composed of a mixture of cyclic and linear polyphosphoric acid trimethylsilyl esters.[4] Its structure provides a unique combination of a hard Lewis acidic phosphorus center and a silyl (B83357) group, which can interact with and activate various functional groups.

Compared to other phosphorus-based reagents like polyphosphoric acid (PPA) and polyphosphoric acid ethyl ester (PPE), TMSPP often offers advantages such as milder reaction conditions, higher yields, and improved selectivity.[2] Its aprotic nature makes it suitable for sensitive substrates that might be compromised by protic acids.

Synthesis and Handling of TMSPP

The preparation of TMSPP is a straightforward procedure that can be performed in a standard laboratory setting.

Diagram: Synthesis of this compound (TMSPP)

Experimental Protocol: Preparation of this compound (TMSPP)

This protocol is adapted from the method described by Imamoto et al.[4]

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is assembled and flame-dried.

-

Reagents: To the flask, add phosphorus pentoxide (P₂O₅) (1.0 eq).

-

Solvent: Add anhydrous dichloromethane (B109758) (or another suitable solvent) to the flask under a nitrogen atmosphere.

-

Addition of HMDSO: While stirring, add hexamethyldisiloxane (HMDSO) (3.0 eq) to the suspension.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete when the P₂O₅ has dissolved, and the solution becomes clear (usually within a few hours).

-

Work-up: Allow the solution to cool to room temperature. The solvent can be removed under reduced pressure to yield TMSPP as a viscous oil. For many applications, the solution of TMSPP in the reaction solvent can be used directly.

Handling and Storage: TMSPP is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is typically stored in a sealed container in a desiccator or a glovebox.

Mechanism of Lewis Acid Catalysis

The catalytic activity of TMSPP stems from its ability to act as a Lewis acid, activating substrates containing oxygen or nitrogen functionalities. The phosphorus atom of the polyphosphate chain is electron-deficient and can coordinate to lone pairs of electrons on heteroatoms. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack or rearrangement. The trimethylsilyl group can also participate in the activation process, often by acting as a temporary protecting group or facilitating the elimination of byproducts.

Diagram: General Mechanism of TMSPP Catalysis

Applications in Organic Synthesis

TMSPP has proven to be a valuable catalyst in a variety of organic transformations, including condensations, rearrangements, and the synthesis of heterocyclic compounds.

Stereoselective Aldol-Type Reactions

TMSPP promotes the aldol-type condensation of aryl methyl ketones with aromatic aldehydes to afford meso-5-acyl-2,4,6-trisubstituted-1,3-dioxanes with high stereoselectivity.[4]

Quantitative Data: TMSPP-Catalyzed Aldol-Type Reaction [4]

| Entry | Aryl Methyl Ketone | Aromatic Aldehyde | Product | Yield (%) |

| 1 | Acetophenone | Benzaldehyde | 5-Benzoyl-2,4,6-triphenyl-1,3-dioxane | 78 |

| 2 | Acetophenone | p-Chlorobenzaldehyde | 5-Benzoyl-2,4,6-tris(p-chlorophenyl)-1,3-dioxane | 85 |

| 3 | p-Chloroacetophenone | o-Chlorobenzaldehyde | 5-(p-Chlorobenzoyl)-2,4,6-tris(o-chlorophenyl)-1,3-dioxane | 92 |

| 4 | p-Methylacetophenone | Benzaldehyde | 5-(p-Toluoyl)-2,4,6-triphenyl-1,3-dioxane | 75 |

Experimental Protocol: Aldol-Type Reaction [4]

-

Reaction Setup: To a solution of TMSPP (prepared from P₂O₅ and HMDSO) in dichloromethane, add the aryl methyl ketone (1.0 eq) and the aromatic aldehyde (3.0 eq).

-

Reaction Conditions: Stir the mixture at room temperature for the specified time (typically several hours).

-

Work-up: Quench the reaction with water and extract the product with dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Beckmann Rearrangement

TMSPP is an effective reagent for the Beckmann rearrangement of ketoximes to their corresponding amides under mild conditions.[5]

Experimental Protocol: Beckmann Rearrangement

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the ketoxime (1.0 eq) in an anhydrous solvent such as dichloromethane.

-

Addition of TMSPP: Add a solution of TMSPP (1.5-2.0 eq) in the same solvent to the ketoxime solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: Carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amide can be purified by crystallization or column chromatography.

Diagram: Beckmann Rearrangement Workflow

Synthesis of Heterocycles

TMSPP is particularly useful in the synthesis of various nitrogen- and oxygen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.

TMSPP, especially under microwave irradiation, facilitates the cyclization of ω-amido alcohols to the corresponding 2-aryl-2-oxazolines, 5,6-dihydro-4H-1,3-oxazines, and 4,5,6,7-tetrahydro-1,3-oxazepines.[1][6][7]

Quantitative Data: Synthesis of 4,5,6,7-Tetrahydro-1,3-oxazepines [7]

| Entry | Substrate (N-benzoyl-4-aminobutanol derivative) | Product | Yield (%) |

| 1 | N-Benzoyl-4-aminobutanol | 2-Phenyl-4,5,6,7-tetrahydro-1,3-oxazepine | 80 |

| 2 | N-(4-Chlorobenzoyl)-4-aminobutanol | 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1,3-oxazepine | 85 |

| 3 | N-(4-Methoxybenzoyl)-4-aminobutanol | 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-oxazepine | 78 |

Experimental Protocol: Microwave-Assisted Synthesis of Tetrahydro-1,3-oxazepines [7]

-

Reaction Setup: Place the ω-amido alcohol (1.0 eq) and TMSPP (approximately 6 g per mmol of substrate) in a microwave reactor vial.

-

Reaction Conditions: Irradiate the solvent-free mixture in a microwave reactor for a short period (e.g., 5 minutes) at a set temperature (e.g., 90 °C).

-

Work-up: After cooling, treat the reaction mixture with a saturated solution of sodium bicarbonate and extract with dichloromethane.

-

Purification: The combined organic extracts are dried, concentrated, and purified by column chromatography.

TMSPP promotes the microwave-assisted cyclization of ω-arylaminonitriles to yield 1-aryl-2-iminopiperidines and 1-aryl-2-iminoazepanes, which are of interest as potential inhibitors of nitric oxide synthase.[8][9]

Quantitative Data: Synthesis of 1-Aryl-2-iminopiperidines [8]

| Entry | Substrate (ω-arylaminonitrile) | Product | Temperature (°C) | Time (min) | Yield (%) |

| 1 | N-(4-Tolyl)-5-aminovaleronitrile | 1-(4-Tolyl)-2-iminopiperidine | 150 | 30 | 92 |

| 2 | N-Phenyl-5-aminovaleronitrile | 1-Phenyl-2-iminopiperidine | 150 | 30 | 95 |

| 3 | N-(4-Chlorophenyl)-5-aminovaleronitrile | 1-(4-Chlorophenyl)-2-iminopiperidine | 150 | 30 | 90 |

Experimental Protocol: Synthesis of 1-Aryl-2-iminopiperidines [8]

-

Reaction Setup: A mixture of the ω-arylaminonitrile (1.0 eq) and TMSPP is placed in a microwave vial.

-

Reaction Conditions: The mixture is irradiated in a microwave reactor at the specified temperature and time.

-

Work-up: The reaction mixture is cooled, basified with an aqueous solution of sodium hydroxide, and extracted with an organic solvent.

-

Purification: The organic layer is dried, concentrated, and the product is purified by chromatography.

Role in Drug Development

The ability of TMSPP to facilitate the synthesis of complex heterocyclic structures makes it a valuable tool in drug discovery and development. Many of the synthesized scaffolds, such as quinolines, oxazolines, and iminoazacycloalkanes, are known pharmacophores present in a wide array of bioactive molecules.[10][11] The mild reaction conditions and high yields achievable with TMSPP are advantageous for the preparation of compound libraries for high-throughput screening and for the synthesis of active pharmaceutical ingredients (APIs). For instance, the Pictet-Spengler reaction, which can be promoted by Lewis acids, is a key step in the synthesis of many alkaloids and other pharmacologically active compounds.[12]

Conclusion

This compound is a powerful and versatile Lewis acid catalyst with a broad range of applications in organic synthesis. Its ease of preparation, mild reactivity, and high efficiency make it an attractive alternative to traditional protic and Lewis acids. This guide has provided a comprehensive overview of its synthesis, mechanism of action, and key applications, complete with detailed experimental protocols and quantitative data. For researchers and professionals in drug development, TMSPP offers a valuable tool for the efficient construction of complex molecular architectures, accelerating the discovery and synthesis of new therapeutic agents.

References

- 1. Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines [organic-chemistry.org]

- 2. cajmns.casjournal.org [cajmns.casjournal.org]

- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - Microwave-Assisted Synthesis of 2âAryl-2-oxazolines, 5,6-Dihydroâ4Hâ1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines - American Chemical Society - Figshare [acs.figshare.com]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. medipol.edu.tr [medipol.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. Pictet-Spengler_reaction [chemeurope.com]

- 12. A new efficient method for one‐pot conversions of aryl carboxylic acids into nitriles without solvent | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: Solubility of Trimethylsilyl Polyphosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trimethylsilyl (B98337) polyphosphate (PPSE), a versatile reagent in organic synthesis. Due to its polymeric and viscous nature, quantitative solubility data is not widely published. However, this guide consolidates available qualitative information, outlines detailed experimental protocols for its synthesis and solubility determination, and presents key physical properties.

Core Concepts: Structure and Properties

Trimethylsilyl polyphosphate is a polymeric ester of polyphosphoric acid with trimethylsilyl groups. Its structure consists of a flexible polyphosphate backbone with organic trimethylsilyl substituents, which impart a significant organic character to the molecule. This unique combination influences its reactivity and solubility. PPSE is typically a colorless to light yellow, viscous oil.[1]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to light yellow viscous oil | [1] |

| Density | 1.18 g/mL at 25 °C | [1] |

| Refractive Index | n²⁰/D 1.434 | [1] |

Solubility Profile

This compound is widely reported to have excellent solubility in a broad range of common organic solvents. This is attributed to the lipophilic nature of the trimethylsilyl groups and the flexible phosphate (B84403) chain. It is generally considered miscible with many organic solvents, meaning they mix in all proportions to form a homogeneous solution. However, it is reactive with water, undergoing hydrolysis, which precludes the determination of its solubility in aqueous systems.[1]

Table 2: Qualitative Solubility and Miscibility of this compound in Organic Solvents

| Solvent Class | Representative Solvents | Solubility/Miscibility | Reference |

| Hydrocarbons | Toluene, Benzene, Hexane | Soluble/Miscible | [1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble/Miscible | [1] |

| Esters | Ethyl acetate | Soluble/Miscible | [1] |

| Halogenated Hydrocarbons | Dichloromethane (B109758) (DCM), Chloroform | Soluble/Miscible | [1] |

| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Soluble/Miscible | [1] |

| Protic Solvents | Water | Insoluble (Reacts) | [1] |

| Alcohols (e.g., Ethanol) | Generally Soluble/Miscible |

Experimental Protocol: Synthesis of this compound

The following protocol is a detailed method for the synthesis of this compound based on established literature procedures.

Objective: To synthesize this compound from phosphorus pentoxide and hexamethyldisiloxane (B120664).

Materials:

-

Phosphorus pentoxide (P₄O₁₀)

-

Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Argon or Nitrogen gas, inert atmosphere

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or equivalent inert atmosphere setup

Procedure:

-

Apparatus Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a gas inlet for inert gas, and a stopper. Ensure all glassware is thoroughly dried.

-

Inert Atmosphere: Purge the system with argon or nitrogen gas to establish an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.

-

Reagent Addition: To the flask, add phosphorus pentoxide. Under a continuous flow of inert gas, add anhydrous dichloromethane via a cannula or syringe, followed by hexamethyldisiloxane. A typical molar ratio of P₄O₁₀ to hexamethyldisiloxane is 1:3 to 1:4.

-

Reaction: Stir the mixture vigorously at room temperature. The phosphorus pentoxide will gradually react and dissolve.

-

Heating: Once the initial reaction subsides, gently heat the mixture to reflux (approximately 40 °C for dichloromethane). Continue refluxing with stirring for 4-6 hours, or until the solution becomes clear and homogeneous.

-

Cooling and Concentration: After the reaction is complete, allow the solution to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain this compound as a viscous oil.

-

Storage: Store the resulting this compound under an inert atmosphere to prevent hydrolysis from atmospheric moisture.

Diagram 1: Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Determination of Solubility

This protocol provides a method for determining the quantitative solubility of the viscous this compound in an organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a given organic solvent.

Materials:

-

This compound (PPSE)

-

Selected organic solvent, anhydrous

-

Series of sealable glass vials

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Pipettes

-

Centrifuge (optional)

-

Gas chromatography-mass spectrometry (GC-MS) or other suitable analytical instrument

Procedure:

-

Sample Preparation: In a series of sealable vials, add a known mass of the organic solvent.

-

PPSE Addition: To each vial, add an excess amount of this compound. The amounts should be varied to ensure that saturation is reached and that undissolved PPSE is visible.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The viscosity of PPSE may necessitate longer equilibration times.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to allow the undissolved PPSE to settle. If separation is slow, centrifugation at a constant temperature can be used.

-

Aliquoting: Carefully extract a known volume of the clear, saturated supernatant from each vial using a pipette. Be cautious not to disturb the undissolved layer.

-

Analysis: Accurately weigh the collected aliquots. Determine the concentration of this compound in the aliquots using a suitable analytical technique. Given the nature of PPSE, a method that can quantify the silicon or phosphorus content, or a chromatographic method like GC-MS after derivatization (if necessary), would be appropriate.

-

Calculation: Calculate the solubility in grams of PPSE per 100 g of solvent. The average of the concentrations from the vials containing excess, undissolved PPSE represents the saturation solubility at that temperature.

Diagram 2: Workflow for Solubility Determination

Caption: Workflow for the experimental determination of PPSE solubility.

Applications in Drug Development

The broad solubility of this compound in organic solvents makes it a highly effective reagent in various synthetic transformations relevant to drug development. Its ability to act as a mild Lewis acid and a dehydrating agent facilitates reactions such as:

-

Cyclizations: Formation of heterocyclic structures, which are common scaffolds in pharmaceutical compounds.

-

Condensations: Creation of carbon-carbon and carbon-heteroatom bonds.

-

Rearrangements: Facilitating structural isomerizations to access complex molecular architectures.

The homogeneous reaction conditions enabled by its solubility often lead to improved reaction rates, higher yields, and better selectivity compared to heterogeneous catalysts.

Conclusion

This compound is a valuable synthetic tool with excellent solubility in a wide array of organic solvents. While quantitative solubility data is sparse in the literature, the provided experimental protocol allows researchers to determine these values for their specific needs. Its ease of use in homogeneous solutions continues to make it a reagent of choice for complex organic synthesis in the pursuit of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Trimethylsilyl Polyphosphate (PPSE) in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl (B98337) polyphosphate (PPSE), also known as polyphosphoric acid trimethylsilyl ester, is a versatile and efficient reagent in organic synthesis, particularly for the construction of various heterocyclic scaffolds. As an aprotic and organic solvent-soluble dehydrating and condensing agent, PPSE offers several advantages over traditional reagents like polyphosphoric acid (PPA), including milder reaction conditions, higher yields, and broader functional group tolerance.[1][2] These characteristics make it an attractive tool in the synthesis of complex molecules, including those with significant biological and pharmaceutical relevance.[3][4]

These application notes provide a comprehensive overview of the use of PPSE in the synthesis of key heterocyclic systems, complete with detailed experimental protocols and quantitative data to facilitate its adoption in research and development settings.

Key Applications of PPSE in Heterocyclic Synthesis

PPSE has demonstrated significant utility in the synthesis of a range of nitrogen-containing heterocycles. Its primary role is to facilitate cyclocondensation reactions by activating carboxylic acid derivatives and promoting intramolecular cyclization through dehydration.

Synthesis of 4(3H)-Quinazolinones

4(3H)-Quinazolinones are a prominent class of fused heterocycles with a wide spectrum of biological activities, making them important scaffolds in drug discovery. PPSE has been effectively employed in their synthesis from readily available starting materials. A notable application involves the reaction of methyl anthranilate with secondary amides, which proceeds with good to excellent yields and tolerates a variety of functional groups.[5]

General Reaction Scheme:

Synthesis of Benzimidazoles

Benzimidazoles are another critical heterocyclic motif found in numerous pharmacologically active compounds. While various methods exist for their synthesis, PPSE can be utilized as a condensing agent in the reaction between o-phenylenediamines and carboxylic acids or their derivatives, offering a mild and efficient alternative to harsher reagents.[6]

Synthesis of Dihydroimidazoles and Other N-Heterocycles

PPSE is also effective in the synthesis of other nitrogen-containing heterocycles, such as 1-aryl-2-alkyl-4,5-dihydro-1H-imidazoles, through the cyclocondensation of N-acyl-N'-arylethylenediamines.[7] These reactions can often be accelerated using microwave irradiation, leading to shorter reaction times and improved efficiency.[7] Furthermore, PPSE has been used in the synthesis of 1-aryl-2-iminoazacycloalkanes.[3]

Data Presentation: Synthesis of 4(3H)-Quinazolinones

The following table summarizes the yields for the PPSE-promoted synthesis of various 4(3H)-quinazolinones from methyl anthranilate and different secondary amides, highlighting the versatility of this methodology.[5]

| Entry | Amide | Product | Yield (%) |

| 1 | N-Methylformamide | 3-Methyl-4(3H)-quinazolinone | 85 |

| 2 | N-Phenylformamide | 3-Phenyl-4(3H)-quinazolinone | 92 |

| 3 | N-Benzylformamide | 3-Benzyl-4(3H)-quinazolinone | 88 |

| 4 | N-Methylacetamide | 2-Methyl-3-methyl-4(3H)-quinazolinone | 78 |

| 5 | N-Phenylacetamide | 2-Methyl-3-phenyl-4(3H)-quinazolinone | 85 |

| 6 | N-Methylbenzamide | 2-Phenyl-3-methyl-4(3H)-quinazolinone | 82 |

| 7 | N,N-Dimethylformamide | 2-Dimethylamino-4(3H)-quinazolinone | 75 |

Experimental Protocols

Protocol 1: Preparation of Trimethylsilyl Polyphosphate (PPSE)

This protocol describes the preparation of PPSE from phosphorus pentoxide (P₂O₅) and hexamethyldisiloxane (B120664) (HMDS).[2]

Materials:

-

Phosphorus pentoxide (P₂O₅)

-

Hexamethyldisiloxane (HMDS)

-

Dichloromethane (B109758) (CH₂Cl₂) or Benzene, anhydrous

Procedure:

-

To a stirred suspension of phosphorus pentoxide (1.0 eq) in anhydrous dichloromethane or benzene, add hexamethyldisiloxane (1.1-1.3 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the mixture to reflux. The reaction is typically complete when the phosphorus pentoxide has completely dissolved, resulting in a clear or slightly yellowish solution.

-

Cool the solution to room temperature. The resulting solution of PPSE is ready for use in subsequent reactions. Alternatively, the solvent can be removed under reduced pressure to yield PPSE as a viscous oil.

Safety Precautions:

-

Phosphorus pentoxide is highly corrosive and hygroscopic. Handle with care in a dry environment.

-

Hexamethyldisiloxane is flammable.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 2: General Procedure for the Synthesis of 4(3H)-Quinazolinones

This protocol provides a general method for the synthesis of 4(3H)-quinazolinones using PPSE.[5]

Materials:

-

Methyl anthranilate (1.0 eq)

-

Secondary amide (1.2 eq)

-

This compound (PPSE) solution (prepared as in Protocol 1)

-

Dichloromethane (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of methyl anthranilate and the secondary amide in a suitable solvent (e.g., dichloromethane), add the PPSE solution at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4(3H)-quinazolinone.

Visualizations

Caption: General workflow for PPSE preparation and its application in heterocyclic synthesis.

Caption: Proposed mechanism for PPSE-promoted synthesis of 4(3H)-quinazolinones.

Conclusion

This compound is a powerful and user-friendly reagent for the synthesis of a variety of heterocyclic compounds. Its ability to promote cyclocondensation reactions under mild conditions makes it a valuable asset for researchers in organic synthesis and drug development. The protocols and data presented here provide a solid foundation for the application of PPSE in the efficient construction of important heterocyclic scaffolds.

References

- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy this compound | 40623-46-9 [smolecule.com]

- 4. This compound | 40623-46-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. researchgate.net [researchgate.net]

- 6. Polyphosphate Esters as Synthetic Reagent. I. Synthesis of 2-Substituted Benzimidazoles [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Pictet-Spengler Reaction

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a fundamental and widely utilized chemical reaction in organic synthesis for the construction of tetrahydro-β-carboline and tetrahydroisoquinoline ring systems.[1][2][3] These structural motifs are core components of numerous natural products, pharmaceuticals, and biologically active compounds.[1][4] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3] This document provides detailed application notes and protocols for performing the Pictet-Spengler reaction, with a focus on common methodologies and catalysts.

Note on "PPSE": Initial searches for a "PPSE (Polyphenylene Sulfide (B99878) Ether) mediated" Pictet-Spengler reaction protocol did not yield specific established methods. Polyphenylene sulfide is a chemically resistant thermoplastic polymer not typically used as a catalyst in this context. It is possible that "PPSE" is an uncommon acronym for a different reagent, or there may be a misunderstanding. The following protocols are based on well-established and widely used catalysts for the Pictet-Spengler reaction.

Reaction Mechanism and Key Considerations

The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base (or imine) from the β-arylethylamine and the carbonyl compound. Under acidic conditions, the imine is protonated to form an electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion to form a new six-membered ring. A final deprotonation step restores aromaticity and yields the tetrahydro-β-carboline or tetrahydroisoquinoline product.